

Application Notes and Protocols for Studying PRRSV Replication Using Dehydroandrographolide Succinate

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Compound of Interest		
Compound Name:	Dehydroandrographolide	
	succinate	
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Introduction

Porcine reproductive and respiratory syndrome (PRRS) is a viral disease that causes significant economic losses in the global swine industry. The causative agent, PRRS virus (PRRSV), leads to reproductive failure in sows and respiratory disease in pigs of all ages. Current vaccines offer limited protection, necessitating the development of new antiviral strategies. **Dehydroandrographolide succinate** (PDS), a derivative of andrographolide, has shown promise as a potent inhibitor of PRRSV replication. These application notes provide a comprehensive overview of the use of PDS to study PRRSV replication, detailing its antiviral activity, mechanism of action, and relevant experimental protocols.

Antiviral Activity of Dehydroandrographolide Succinate (PDS)

PDS exhibits robust antiviral activity against various strains of PRRSV in both Marc-145 cells (an established cell line) and primary porcine alveolar macrophages (PAMs), the primary target cells of PRRSV in vivo.[1][2]

Quantitative Data Summary



The following tables summarize the quantitative data regarding the cytotoxicity and antiviral efficacy of PDS against different PRRSV strains in Marc-145 cells and PAMs.

Table 1: Cytotoxicity and Antiviral Activity of PDS in Marc-145 Cells[1][2]

PRRSV Strain	CC50 (µmol/L)	EC50 (µmol/L)	Selectivity Index (SI = CC50/EC50)
GD-HD	29,409	57.15	>515
XH-GD	29,409	85.41	>344
NADC30-like HNhx	29,409	67.83	>433

Table 2: Antiviral Activity of PDS in Porcine Alveolar Macrophages (PAMs)[1]

PRRSV Strain	EC50 (µmol/L)
GD-HD	47.16

Mechanism of Action

The antiviral activity of PDS against PRRSV is multifaceted, involving direct interaction with viral particles and modulation of host cellular pathways.

1. Direct Inactivation of PRRSV Particles

Further studies have shown that PDS can directly interact with PRRSV particles, a property not observed with its parent compound, andrographolide.[1][2] This direct interaction likely contributes to its potent antiviral effects.

2. Inhibition of NF-kB Signaling Pathway

PRRSV infection activates the NF- κ B signaling pathway, which is crucial for efficient viral gene expression and replication.[1] PDS has been shown to potently suppress PRRSV-induced NF- κ B activation.[1][2] This is achieved by inhibiting the degradation of $I\kappa$ B α and reducing the production of phosphorylated $I\kappa$ B α (p- $I\kappa$ B α) and phosphorylated p65 (p-p65), a key subunit of

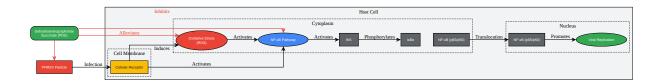


the NF-kB complex.[1] The suppression of p65 nuclear translocation by PDS has also been confirmed through confocal microscopy.[1]

3. Alleviation of Oxidative Stress

PRRSV infection induces oxidative stress in host cells by generating reactive oxygen species (ROS), which plays a significant role in the virus's pathogenesis.[1] PDS treatment has been demonstrated to alleviate PRRSV-induced oxidative stress.[1][2]

Signaling Pathway Diagram



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Caption: Mechanism of PDS antiviral activity against PRRSV.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Virus Strains

- · Cell Lines:
 - Marc-145 cells: Maintained in Dulbecco's modified Eagle's medium (DMEM)
 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.



Porcine Alveolar Macrophages (PAMs): Isolated from the bronchoalveolar lavage fluid of
 4-week-old PRRSV-negative piglets. Maintained in RPMI-1640 medium with 10% FBS and
 1% penicillin-streptomycin.

Virus Strains:

- Type 2 PRRSV strains: GD-HD, XH-GD, and NADC30-like HNhx.
- Virus titration is performed on Marc-145 cells and expressed as the 50% tissue culture infective dose (TCID50).

Cytotoxicity Assay

The cytotoxicity of PDS is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

- Seed Marc-145 cells in a 96-well plate and incubate until confluent.
- Treat the cells with various concentrations of PDS for 48 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50) using regression analysis.

Antiviral Activity Assay (Indirect Immunofluorescence Assay - IFA)

The inhibitory effect of PDS on PRRSV replication is determined by IFA.

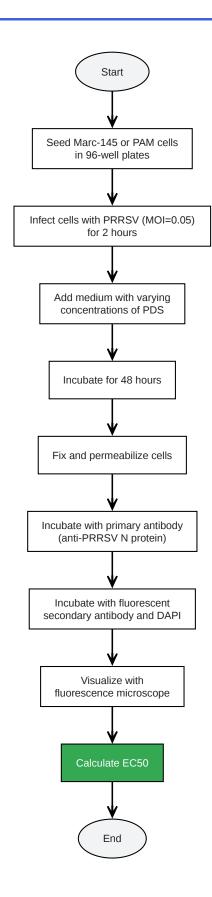
Procedure:



- Seed Marc-145 cells or PAMs in 96-well plates.
- Infect the cells with PRRSV (multiplicity of infection, MOI = 0.05) for 2 hours at 37°C.
- Remove the viral inoculum and add fresh medium containing various concentrations of PDS.
- Incubate for 48 hours post-infection (hpi).
- Fix the cells with 4% paraformaldehyde for 30 minutes.
- Permeabilize the cells with 0.2% Triton X-100 for 15 minutes.
- Block with 5% bovine serum albumin (BSA) for 1 hour.
- Incubate with a monoclonal antibody against the PRRSV N protein overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568conjugated goat anti-mouse) for 1 hour.
- Counterstain cell nuclei with DAPI.
- Visualize and capture images using a fluorescence microscope.
- Calculate the 50% effective concentration (EC50) based on the reduction in infected cells.

Experimental Workflow Diagram





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Caption: Workflow for determining the antiviral activity of PDS.



Western Blot Analysis

To assess the effect of PDS on the NF-kB pathway.

Procedure:

- Infect Marc-145 cells with PRRSV (MOI = 0.05) for 2 hours or stimulate with lipopolysaccharide (LPS; $5 \mu g/mL$) for 6 hours.
- Treat the cells with PDS for 24 hours.
- Lyse the cells and quantify protein concentrations using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk for 1 hour.
- Incubate with primary antibodies against p-p65, p-IκBα, and β-actin overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Detect protein bands using an enhanced chemiluminescence (ECL) kit.

Confocal Microscopy

To visualize the nuclear translocation of the NF-kB p65 subunit.

Procedure:

- Grow Marc-145 cells on coverslips in a 24-well plate.
- Infect with PRRSV and treat with PDS as described for the antiviral assay.
- Fix, permeabilize, and block the cells.
- Incubate with a primary antibody against p65.
- Wash and incubate with a fluorescently labeled secondary antibody.



- Mount the coverslips with a mounting medium containing DAPI.
- Observe the subcellular localization of p65 using a confocal microscope.

Reactive Oxygen Species (ROS) Analysis

To measure the effect of PDS on PRRSV-induced oxidative stress.

- Procedure:
 - Infect Marc-145 cells with PRRSV for 2 hours or stimulate with H2O2 for 30 minutes.
 - Treat with PDS for 24 hours.
 - Incubate the cells with the ROS-sensitive fluorescent probe DCFH-DA for 30 minutes at 37°C.
 - · Wash the cells with PBS.
 - o Analyze ROS levels by immunofluorescence assay (IFA) and flow cytometry.

Direct Virucidal Assay

To determine if PDS directly interacts with PRRSV particles.

- Procedure:
 - Mix PRRSV (0.05 MOI) with various concentrations of PDS and incubate for 1 hour at 37°C.
 - Separate the virus from PDS using ultrafiltration centrifugation (30 K cutoff).
 - Infect Marc-145 cells with the recovered virus.
 - Assess the viral infectivity by IFA at 48 hpi.



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References

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